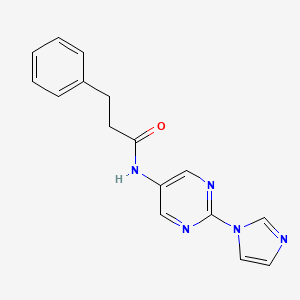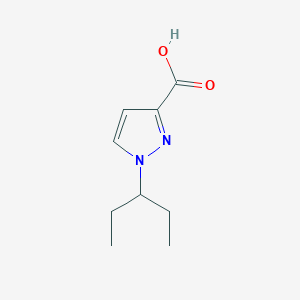![molecular formula C16H18FN3OS B2477491 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 361168-80-1](/img/structure/B2477491.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide” is a complex organic compound. It belongs to the class of organic compounds known as N-phenylureas . These compounds contain a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the compound , involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FTIR–ATR, 1H NMR, and 13C NMR . X-Ray crystallographic analysis can also be performed to determine the crystal structure .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as FTIR–ATR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the compound and their chemical environment .Scientific Research Applications
Anticancer Activity
Research has identified fluoro-substituted benzamide derivatives showing promise as anticancer agents. For example, novel fluoro substituted benzo[b]pyran compounds, which include structural analogues to the chemical , have demonstrated anticancer activity against lung cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Complexation and Extraction Properties
The complexation properties of pyrazolone derivatives, structurally related to the compound of interest, have been examined, showing improved abilities in the extraction and separation of lanthanoids. This indicates potential applications in the fields of analytical chemistry and materials science (Atanassova et al., 2014).
Photochromicity and Conductive Properties
Studies on oligothiophene functionalized dimethyldihydropyrenes, which share structural motifs with the compound, have revealed photochromic properties. These findings suggest applications in developing switchable conducting molecules for electronic and photonic devices (Robinson et al., 2009).
Aggregation-Induced Emission
Research into phenylbenzoxazole-based organic compounds, which include similar structural elements, has identified a distinct aggregation-induced emission enhancement. This highlights potential applications in organic light-emitting devices and fluorescence-based sensors (Qian et al., 2012).
Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine derivatives have been synthesized, with some showing promising antimicrobial activity against various bacterial and fungal strains. This suggests potential use in developing new antimicrobial agents (Desai et al., 2013).
Future Directions
Pyrazoles, including the compound , have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMJKCIKOMWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2477408.png)
![4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole](/img/structure/B2477409.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2477415.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2477417.png)
![3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)



![N-(benzo[d][1,3]dioxol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2477426.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)
